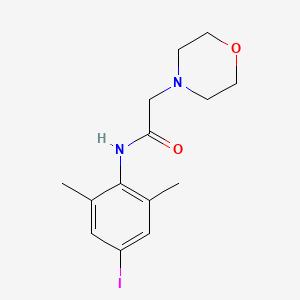![molecular formula C19H22N2O3 B4716538 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide
描述
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide, also known as NPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPPC is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes such as signal transduction, cell growth, and differentiation.
科学研究应用
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been extensively used in scientific research as a PKC inhibitor. It has been shown to inhibit the activity of PKC in various cell types, including neurons, cardiac myocytes, and smooth muscle cells. 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has also been used to study the role of PKC in various physiological processes such as insulin secretion, platelet activation, and vascular smooth muscle contraction. Additionally, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been used as a tool to investigate the role of PKC in various diseases such as cancer, diabetes, and cardiovascular diseases.
作用机制
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain, which prevents its activation. PKC is a family of enzymes that play a crucial role in various cellular processes by phosphorylating target proteins. The inhibition of PKC by 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide leads to the modulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Inhibition of PKC by 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide leads to the modulation of various cellular processes such as insulin secretion, platelet activation, and vascular smooth muscle contraction. Additionally, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has also been shown to have neuroprotective effects by inhibiting the activation of PKC in neurons.
实验室实验的优点和局限性
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which allows for the investigation of the role of PKC in various cellular processes. Additionally, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide is a synthetic compound, which allows for the production of large quantities of the compound. However, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide also has some limitations. It has poor water solubility, which makes it difficult to use in some experimental settings. Additionally, the inhibition of PKC by 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has several potential future directions in scientific research. One potential direction is the investigation of the role of PKC in various diseases using 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide as a research tool. Additionally, the development of more water-soluble derivatives of 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide could improve its use in experimental settings. Finally, the investigation of the potential off-target effects of 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide could improve the interpretation of experimental results.
属性
IUPAC Name |
1-(2-naphthalen-1-yloxypropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(19(23)21-11-9-15(10-12-21)18(20)22)24-17-8-4-6-14-5-2-3-7-16(14)17/h2-8,13,15H,9-12H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHARQBAXINEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4716475.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716504.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716512.png)
![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)
![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4716551.png)
![9-ethyl-3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4716554.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4716556.png)
